molecular formula C7H4BrF3O B3031050 1-Bromo-2,4,5-trifluoro-3-methoxybenzene CAS No. 13332-24-6

1-Bromo-2,4,5-trifluoro-3-methoxybenzene

Cat. No. B3031050
CAS RN: 13332-24-6
M. Wt: 241 g/mol
InChI Key: HGGCPIZPGZOQEV-UHFFFAOYSA-N
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Description

1-Bromo-2,4,5-trifluoro-3-methoxybenzene is a chemical compound with the molecular formula C7H4BrF3O . It is a derivative of benzene, which is a type of aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2,4,5-trifluoro-3-methoxybenzene consists of a benzene ring substituted with a bromo group, three fluoro groups, and a methoxy group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

1-Bromo-2,4,5-trifluoro-3-methoxybenzene is a solid at room temperature . Its molecular weight is 241.01 . More specific physical and chemical properties like melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

  • Electrochemical Studies

    • Electrochemical Fluorination of Aromatic Compounds: Involves the investigation of side reactions during the fluorination of halobenzenes like 1-bromo-4-fluorobenzene, closely related to 1-Bromo-2,4,5-trifluoro-3-methoxybenzene, highlighting the complexities and potential applications in electrochemical processes (Horio et al., 1996).
  • Synthesis of Chiral Liquid Crystals

    • Enantiopure Trioxadecalin Derived Liquid Crystals: Discusses the use of bromobenzene derivatives, including 1-bromo-4-methoxybenzene, in the synthesis of chiral liquid crystals, indicating potential applications in advanced material science (Bertini et al., 2003).
  • Organic Synthesis and Chemical Reactions

    • Ring Expansion to 1-Bromo-1-alumacyclonona-2,4,6,8-tetraene: Treatment of related compounds, such as 1-bromo-2,3,4,5-tetraethylalumole, with alkynes, leading to products like 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, demonstrates the versatility of bromo-aromatic compounds in organic synthesis (Agou et al., 2015).
    • Preparation of Sterically Protected Diphosphene: Utilizes bromobenzene derivatives, similar to 1-Bromo-2,4,5-trifluoro-3-methoxybenzene, for preparing compounds with low-coordinate phosphorus atoms, indicating its application in the synthesis of novel organophosphorus compounds (Toyota et al., 2003).
  • Environmental Science

    • Bromochloromethoxybenzenes in the Marine Troposphere: Investigates the presence of halogenated methoxybenzenes in the marine atmosphere, suggesting the environmental relevance and potential ecological impacts of compounds like 1-Bromo-2,4,5-trifluoro-3-methoxybenzene (Führer & Ballschmiter, 1998).
  • Pharmaceutical and Medicinal Chemistry

    • Synthesis of Quinolone Antibacterials: Describes the use of derivatives of 1-bromo-2,4,5-trifluorobenzene for synthesizing quinolone antibacterials, highlighting its potential application in drug development (Turner & Suto, 1993).

Future Directions

The future directions for 1-Bromo-2,4,5-trifluoro-3-methoxybenzene would depend on its potential applications. It could be used as an intermediate in the synthesis of other compounds or studied for its reactivity and properties .

properties

IUPAC Name

1-bromo-2,4,5-trifluoro-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGCPIZPGZOQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555848
Record name 1-Bromo-2,4,5-trifluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,4,5-trifluoro-3-methoxybenzene

CAS RN

13332-24-6
Record name 1-Bromo-2,4,5-trifluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Burdon, BL Kane, JC Tatlow - Journal of Fluorine Chemistry, 1971 - Elsevier
Unambiguous syntheses of 2,2′,3,3′,5,5′-hexafluoro-4,4′-dimethoxybiphenyl and 2,2′,4,4′,5,5′-hexafluoro-3,3'-dimethoxybiphenyl show that 2H,2′H-octafluorobiphenyl is …
Number of citations: 10 www.sciencedirect.com
OFT BLOG - allfordrugs.com
Gatifloxacin sold under the brand names Gatiflo, Tequin and Zymar, is an antibiotic of the fourth-generation fluoroquinolone family,[1] that like other members of that family, inhibits the …
Number of citations: 0 www.allfordrugs.com
OFT BLOG - allfordrugs.com
Though opened really close to the market leader Nasi Tempong Indra, that with its aggressive market expansion in 2012 opens two new branches around Renon area alone, Bajak Laut …
Number of citations: 0 www.allfordrugs.com
AM Kenwright, G Sandford, AJ Tadeusiak, DS Yufit… - Tetrahedron, 2010 - Elsevier
The use of perbromofluorobenzene derivatives as starting materials for the synthesis of a variety of model liquid crystal systems by a combination of nucleophilic aromatic substitution, …
Number of citations: 18 www.sciencedirect.com
OFT BLOG - Chem. Commun, 2015 - allfordrugs.com
Techniques: heating under reflux, stirring with magnetic stir bar, stirring with KPG stirrer, adding dropwise with an addition funnel, shaking out, extracting, evaporating with rotary …
Number of citations: 0 www.allfordrugs.com

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